Tiopropamine
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Overview
Description
Thiopropamine is a stimulant drug that serves as an analogue of amphetamine. In thiopropamine, the phenyl ring of amphetamine has been replaced by a thiophene ring. Although it shares stimulant effects with amphetamine, it is approximately one-third as potent .
Preparation Methods
Synthetic Routes:: The synthesis of thiopropamine involves the following steps:
Alkylation of Thiophene:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Reactions:: Thiopropamine can undergo various chemical reactions, including:
Oxidation: Thiopropamine can be oxidized to form 4-hydroxymethiopropamine.
Reduction: Reduction of thiopropamine can yield inactive 1-(thiophen-2-yl)-2-propan-2-one, a phenylacetone derivative.
Substitution: Thiopropamine may participate in nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H~2~O~2~) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: Alkyl halides or other nucleophiles.
Major Products:: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Thiopropamine’s applications span several fields:
Chemistry: Used as a model compound for studying reactivity and mechanisms.
Biology: Investigated for its effects on neurotransmitter systems.
Medicine: Limited research on potential therapeutic applications.
Industry: Not widely employed due to its potency limitations.
Mechanism of Action
Thiopropamine likely acts as a norepinephrine-dopamine reuptake inhibitor and/or releasing agent, similar to amphetamine. Metabolism produces active 4-hydroxymethiopropamine and thiophene S-oxides, which may contribute to its effects .
Comparison with Similar Compounds
Thiopropamine’s uniqueness lies in its thiophene substitution. Similar compounds include amphetamine and its analogues, but none precisely match thiopropamine’s structure.
Properties
CAS No. |
39516-21-7 |
---|---|
Molecular Formula |
C24H27NS |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
3,3-diphenyl-N-(3-phenylsulfanylpropyl)propan-1-amine |
InChI |
InChI=1S/C24H27NS/c1-4-11-21(12-5-1)24(22-13-6-2-7-14-22)17-19-25-18-10-20-26-23-15-8-3-9-16-23/h1-9,11-16,24-25H,10,17-20H2 |
InChI Key |
NUWWGCMQIKROIJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CCNCCCSC2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNCCCSC2=CC=CC=C2)C3=CC=CC=C3 |
Key on ui other cas no. |
39516-21-7 49566-00-9 |
Synonyms |
1-(3,3-diphenylpropyl)amino-3-phenylthiopropane thiopropamine |
Origin of Product |
United States |
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